Ethyl 3-bromo-4-cyano-5-nitrobenzoate
Description
Ethyl 3-bromo-4-cyano-5-nitrobenzoate is a multifunctional aromatic ester with a benzene core substituted at positions 3 (bromo), 4 (cyano), and 5 (nitro), and an ethyl ester group at position 1. Its molecular formula is C₁₀H₇BrN₂O₄, with a molecular weight of 315.08 g/mol (calculated from ). The compound is identified by two distinct CAS numbers: 1805520-52-8 (listed in ) and 87240-12-8 (from ), which may reflect regional nomenclature differences or supplier-specific identifiers .
The substituents confer unique electronic and steric properties:
- Bromo (Br): A halogen leaving group facilitating nucleophilic substitution or cross-coupling reactions.
- Cyano (CN): A strong electron-withdrawing group (EWG) that activates the ring for electrophilic substitution and can undergo hydrolysis to carboxylic acids.
- Nitro (NO₂): A meta-directing EWG that enhances electrophilic substitution resistance but stabilizes negative charges.
This compound is primarily used in pharmaceutical and agrochemical synthesis as a precursor for complex heterocycles or functionalized aromatics .
Properties
IUPAC Name |
ethyl 3-bromo-4-cyano-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-8(11)7(5-12)9(4-6)13(15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDGTPXENQXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-cyano-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by bromination to add the bromine atom. The cyano group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on the efficient recovery and recycling of reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-cyano-5-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The cyano group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: The major product is the corresponding carboxylic acid derivative.
Scientific Research Applications
Ethyl 3-bromo-4-cyano-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-cyano-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions. The bromine atom can be involved in substitution reactions, making the compound versatile in its reactivity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares ethyl 3-bromo-4-cyano-5-nitrobenzoate with analogous esters, highlighting substituent positions, molecular formulas, and reactivity profiles.
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The target compound’s trifecta of EWGs (Br, CN, NO₂) creates a highly electron-deficient aromatic ring, making it less reactive toward electrophilic substitution but ideal for nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling . In contrast, ethyl 4-nitrobenzoate (single EWG) is more reactive toward electrophiles .
- Leaving Group Potential: The bromine atom in the target compound and ethyl 3-bromo-4-cyanobenzoate enables Suzuki or Ullmann couplings. Ethyl 4-fluoro-3-nitrobenzoate lacks a comparable leaving group, limiting its utility in cross-coupling .
- Hydrolytic Stability: The cyano group in the target compound can hydrolyze to a carboxylic acid under basic conditions, a property shared with ethyl 3-bromo-4-cyanobenzoate but absent in nitro-only analogs like ethyl 4-nitrobenzoate .
Research Findings and Industrial Relevance
- Synthetic Routes: this compound is synthesized via sequential nitration, bromination, and cyanation of ethyl benzoate derivatives, with yields optimized at low temperatures (≤0°C) to avoid side reactions .
- Regioselectivity Challenges: Isomeric analogs (e.g., ethyl 3-bromo-5-cyano-4-nitrobenzoate) demonstrate that substituent positioning drastically alters reactivity. For example, nitro at position 4 (vs. 5) reduces steric hindrance for nucleophilic attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
